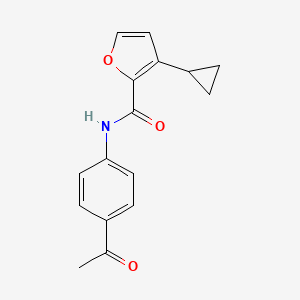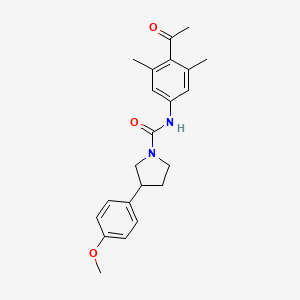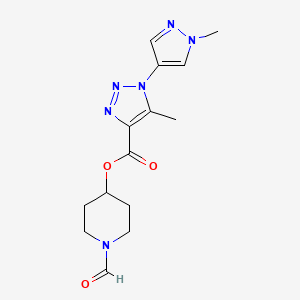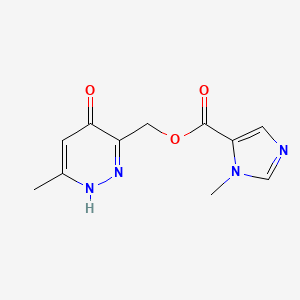![molecular formula C14H22N6O2 B7435133 1-propan-2-yl-5-[2-(2H-tetrazol-5-yl)pyrrolidine-1-carbonyl]piperidin-2-one](/img/structure/B7435133.png)
1-propan-2-yl-5-[2-(2H-tetrazol-5-yl)pyrrolidine-1-carbonyl]piperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-propan-2-yl-5-[2-(2H-tetrazol-5-yl)pyrrolidine-1-carbonyl]piperidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential as a drug candidate. This compound belongs to the class of piperidine derivatives and has a tetrazole ring that makes it unique from other piperidine derivatives.
Mecanismo De Acción
The mechanism of action of 1-propan-2-yl-5-[2-(2H-tetrazol-5-yl)pyrrolidine-1-carbonyl]piperidin-2-one involves the inhibition of DPP-IV. DPP-IV is an enzyme that degrades incretin hormones, which are involved in the regulation of glucose metabolism. Inhibition of DPP-IV results in increased levels of incretin hormones, which leads to improved glucose homeostasis. In addition, this compound has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its potential as an anti-inflammatory agent.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-propan-2-yl-5-[2-(2H-tetrazol-5-yl)pyrrolidine-1-carbonyl]piperidin-2-one have been studied extensively in animal models. This compound has been shown to improve glucose homeostasis in animal models of diabetes by increasing insulin secretion and decreasing glucagon secretion. In addition, this compound has also been shown to reduce inflammation in animal models of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-propan-2-yl-5-[2-(2H-tetrazol-5-yl)pyrrolidine-1-carbonyl]piperidin-2-one has several advantages for lab experiments. This compound is relatively easy to synthesize and can be obtained in high purity. In addition, this compound has been extensively studied in animal models, which provides a wealth of data for researchers to draw from. However, one limitation of this compound is that it has not yet been studied extensively in humans, which limits its potential as a drug candidate.
Direcciones Futuras
There are several future directions for research involving 1-propan-2-yl-5-[2-(2H-tetrazol-5-yl)pyrrolidine-1-carbonyl]piperidin-2-one. One potential direction is to study the pharmacokinetics and pharmacodynamics of this compound in humans. This would provide valuable information on the safety and efficacy of this compound as a drug candidate. Another potential direction is to study the effects of this compound on other physiological systems, such as the immune system. Finally, further research is needed to optimize the synthesis of this compound and to develop more efficient and cost-effective methods for its production.
Métodos De Síntesis
The synthesis of 1-propan-2-yl-5-[2-(2H-tetrazol-5-yl)pyrrolidine-1-carbonyl]piperidin-2-one involves the reaction of piperidin-2-one with 2-(2H-tetrazol-5-yl)pyrrolidine-1-carboxylic acid in the presence of propan-2-ol and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction results in the formation of the desired compound, which can be isolated and purified using standard methods.
Aplicaciones Científicas De Investigación
1-propan-2-yl-5-[2-(2H-tetrazol-5-yl)pyrrolidine-1-carbonyl]piperidin-2-one has been studied extensively for its potential as a drug candidate. This compound has shown promising results in preclinical studies as an inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV). DPP-IV is involved in the regulation of glucose metabolism, and inhibition of this enzyme has been shown to improve glucose homeostasis in animal models of diabetes. In addition, this compound has also been studied for its potential as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
1-propan-2-yl-5-[2-(2H-tetrazol-5-yl)pyrrolidine-1-carbonyl]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6O2/c1-9(2)20-8-10(5-6-12(20)21)14(22)19-7-3-4-11(19)13-15-17-18-16-13/h9-11H,3-8H2,1-2H3,(H,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHULUDUIMFWVQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(CCC1=O)C(=O)N2CCCC2C3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-propan-2-yl-5-[2-(2H-tetrazol-5-yl)pyrrolidine-1-carbonyl]piperidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4,4-difluoro-5-[2-(4-hydroxyphenyl)pyrrolidin-1-yl]-5-oxopentanoate](/img/structure/B7435079.png)
![[1-(2-fluorophenyl)pyrazol-3-yl]methyl 5-fluoro-1H-indole-2-carboxylate](/img/structure/B7435087.png)

![1-(4-acetyl-3,5-dimethylphenyl)-3-[2-(4-methyl-1H-indol-3-yl)ethyl]urea](/img/structure/B7435095.png)
![[4-[5-(Difluoromethyl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]piperazin-1-yl]-(furan-2-yl)methanone](/img/structure/B7435101.png)


![[(3R)-5-oxopyrrolidin-3-yl] 6,7,8,9-tetrahydro-5H-carbazole-3-carboxylate](/img/structure/B7435115.png)
![1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-[1-(trifluoromethyl)cyclobutyl]urea](/img/structure/B7435116.png)
![1-[(1-Bromocyclopropyl)methyl]-3-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7435124.png)
![1-[(2-Aminopyridin-3-yl)methyl]-3-[5-(difluoromethyl)-1-methylpyrazol-4-yl]urea](/img/structure/B7435143.png)
![methyl 2-[(3S)-2-propanoyl-3,4-dihydro-1H-isoquinolin-3-yl]acetate](/img/structure/B7435168.png)